molecular formula C15H15ClN4OS B12725080 Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-33-3

Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Cat. No.: B12725080
CAS No.: 195370-33-3
M. Wt: 334.8 g/mol
InChI Key: LUNRAASFJXXVRB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chloro, methylphenyl, and aminothioxomethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide typically involves multi-step organic reactions. One common approach starts with the chlorination of benzoic acid to form 4-chlorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: A simpler analog with similar structural features but lacking the aminothioxomethyl and hydrazide groups.

    4-Chloro-2-methylbenzophenone: Contains a benzophenone core with similar substituents.

    4-Chloro-2-methyl-3-nitrobenzoic acid: Another related compound with a nitro group instead of the aminothioxomethyl group.

Uniqueness

Benzoic acid, 4-chloro-2-((2-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

195370-33-3

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

[[4-chloro-2-(2-methylanilino)benzoyl]amino]thiourea

InChI

InChI=1S/C15H15ClN4OS/c1-9-4-2-3-5-12(9)18-13-8-10(16)6-7-11(13)14(21)19-20-15(17)22/h2-8,18H,1H3,(H,19,21)(H3,17,20,22)

InChI Key

LUNRAASFJXXVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N

Origin of Product

United States

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